Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate
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Overview
Description
Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclopentyl group, a cyclopropyl group, and an ethyl ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate typically involves multiple steps:
Formation of the Cyanocyclopentyl Intermediate: The initial step involves the preparation of 1-cyanocyclopentane. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
Carbamoylation: The cyanocyclopentyl intermediate is then reacted with a suitable carbamoylating agent, such as isocyanates, to form the carbamoyl derivative.
Aminomethylation: The carbamoyl derivative undergoes aminomethylation with cyclopropylamine, forming the aminomethyl intermediate.
Esterification: Finally, the aminomethyl intermediate is esterified with ethyl chloroacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique functional groups.
Mechanism of Action
The mechanism by which Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyanocyclopentyl and carbamoyl groups could play a role in binding to active sites or altering molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a cyanocyclopentyl group and a cyclopropyl group provides distinct steric and electronic properties compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
ethyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-cyclopropylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-2-21-14(20)10-18(12-5-6-12)9-13(19)17-15(11-16)7-3-4-8-15/h12H,2-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEOXDKAPDDUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)NC1(CCCC1)C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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